molecular formula C23H30O3 B12732165 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one CAS No. 144055-29-8

9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one

Cat. No.: B12732165
CAS No.: 144055-29-8
M. Wt: 354.5 g/mol
InChI Key: PRGIBLMQZXWTBA-VDBHWXCFSA-N
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Description

9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one is an organic compound characterized by its complex structure, which includes multiple double bonds and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form the carbon backbone.

    Hydroxylation: Introducing hydroxyl groups through reactions with reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Adding methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    9,13-Dimethyl-1-(4-hydroxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    9,13-Dimethyl-1-(3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the hydroxyl group, potentially altering its chemical properties.

Properties

CAS No.

144055-29-8

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(1E,3E,8E)-1-(4-hydroxy-3-methoxyphenyl)-9,13-dimethyltetradeca-1,3,8,12-tetraen-5-one

InChI

InChI=1S/C23H30O3/c1-18(2)9-7-10-19(3)11-8-14-21(24)13-6-5-12-20-15-16-22(25)23(17-20)26-4/h5-6,9,11-13,15-17,25H,7-8,10,14H2,1-4H3/b12-5+,13-6+,19-11+

InChI Key

PRGIBLMQZXWTBA-VDBHWXCFSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C

Origin of Product

United States

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